molecular formula C20H36Sn B2474954 Tributyl-(4-ethylphenyl)stannane CAS No. 198224-53-2

Tributyl-(4-ethylphenyl)stannane

Cat. No.: B2474954
CAS No.: 198224-53-2
M. Wt: 395.218
InChI Key: HBIKXMYNQUFQSW-UHFFFAOYSA-N
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Description

Evolution and Significance of Organostannane Reagents

The journey of organotin chemistry began in 1849 with Edward Frankland's synthesis of diethyltin (B15495199) diiodide. sigmaaldrich.com However, the field experienced a significant surge in the 20th century, largely propelled by the discovery of Grignard reagents, which provided a versatile method for forming tin-carbon (Sn-C) bonds. sigmaaldrich.com A watershed moment for organostannane reagents arrived in 1977 with John Kenneth Stille's report on their application in palladium-catalyzed cross-coupling reactions. This discovery, now famously known as the Stille reaction, revolutionized the way chemists approach the formation of carbon-carbon (C-C) bonds. organic-chemistry.orgwikipedia.org

The significance of organostannane reagents, particularly aryltributylstannanes, lies in their remarkable versatility and functional group tolerance. matrix-fine-chemicals.comresearchgate.net These reagents are instrumental in the synthesis of a wide array of complex organic molecules, including natural products and materials for drug discovery. osaka-u.ac.jp Beyond the Stille reaction, organostannanes are also employed in dehalogenation reactions. While their utility is vast, a notable drawback is the toxicity associated with tin compounds, which necessitates careful handling and disposal. organic-chemistry.orgmatrix-fine-chemicals.com

The Stille reaction itself is a powerful and versatile C-C bond-forming process between an organostannane and an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.orgresearchgate.net The general mechanism involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org The reaction is compatible with a wide range of functional groups, making it a valuable tool in complex syntheses. matrix-fine-chemicals.comresearchgate.net

Structural Context of Tributyl-(4-ethylphenyl)stannane within Organotin Chemistry

Organotin compounds, or stannanes, are characterized by the presence of at least one tin-carbon bond. They are generally classified based on the oxidation state of the tin atom, with tin(IV) compounds being the most common and synthetically useful. sigmaaldrich.com this compound falls into the category of tetraorganotin compounds, which have the general formula R₄Sn. In these compounds, the tin atom is bonded to four organic substituents and typically adopts a tetrahedral geometry. sigmaaldrich.com

Specifically, the structure of this compound features a central tin atom covalently bonded to three n-butyl groups and one 4-ethylphenyl group. The properties of this compound are influenced by the nature of these organic groups. The butyl groups contribute to its solubility in common organic solvents, while the 4-ethylphenyl group is the key functional component for cross-coupling reactions.

Below are tables detailing the properties of this compound and a comparison with a closely related aryltributylstannane.

Table 1: Properties of this compound (Inferred)

PropertyValue
Molecular Formula C₂₀H₃₆Sn
Molecular Weight 395.21 g/mol
Appearance Colorless to pale yellow liquid (inferred)
Boiling Point Not precisely determined
Density ~1.1 g/mL (inferred)
Solubility Soluble in common organic solvents (e.g., THF, Toluene, DMF)

Table 2: Comparison of Related Aryltributylstannanes

CompoundCAS NumberMolecular FormulaMolecular WeightKey Feature
Tributylphenylstannane 960-16-7 matrix-fine-chemicals.comC₁₈H₃₂Sn matrix-fine-chemicals.com367.16 g/mol Parent aryl stannane
Tributyl(4-methoxyphenyl)stannane 70744-47-7 chemicalbook.comC₁₉H₃₄OSn 397.18 g/mol Electron-donating methoxy (B1213986) group

Properties

IUPAC Name

tributyl-(4-ethylphenyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h4-7H,2H2,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIKXMYNQUFQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Tributyl 4 Ethylphenyl Stannane and Analogues

Transition-Metal-Catalyzed Cross-Coupling Reactions

Tributyl-(4-ethylphenyl)stannane is a versatile coupling partner in a variety of transition-metal-catalyzed reactions. The nature of the metal catalyst, the ligands, and the reaction conditions all play a crucial role in determining the outcome of these transformations. The following sections explore some of the most significant applications of this arylstannane in cross-coupling chemistry.

The Stille Reaction: Scope, Limitations, and Advancements

The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, stands as one of the most powerful methods for constructing C-C bonds. organic-chemistry.orgwikipedia.org this compound readily participates in this reaction, offering a reliable means to introduce the 4-ethylphenyl group into a wide array of organic molecules. The reaction is prized for its tolerance of a broad range of functional groups and its stereospecificity. openochem.org However, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

The mechanism of the Stille reaction is a well-studied catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org For this compound, the key transmetalation step, which is often rate-determining, involves the transfer of the 4-ethylphenyl group from the tin atom to the palladium center. researchgate.net This process is believed to proceed through either an associative or a dissociative mechanism, depending on the specific substrates and reaction conditions. wikipedia.org

The generally accepted catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate. wikipedia.org The subsequent transmetalation with the organostannane, such as this compound, can occur via different pathways. An associative pathway involves the coordination of the organostannane to the palladium center, forming a pentavalent intermediate before the transfer of the organic group. wikipedia.org In some cases, particularly with certain ligands and solvents, a more open or ionic pathway may be operative. core.ac.ukacs.org The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The choice of ligand coordinated to the palladium catalyst has a profound impact on the efficiency and selectivity of the Stille reaction. rsc.orgrsc.org Ligands influence the electron density at the metal center, its steric environment, and the stability of the catalytic species. For the coupling of arylstannanes like this compound, phosphine (B1218219) ligands are commonly employed.

Electron-rich and bulky phosphine ligands can accelerate the rate of oxidative addition and influence the rate of transmetalation. The properties of the ligand, such as its cone angle and electronic parameters, can be fine-tuned to optimize the reaction for a specific set of substrates. rsc.org For instance, ligands with low donicity can accelerate the Stille coupling. researchgate.net The use of N-heterocyclic carbene (NHC) ligands has also emerged as a powerful strategy in palladium-catalyzed cross-coupling reactions. rsc.org

Ligand TypeGeneral Effect on Stille Coupling
Triarylphosphines (e.g., PPh₃) Commonly used, but can sometimes lead to slower reaction rates.
Bulky, Electron-Rich Phosphines Often accelerate the reaction by promoting oxidative addition and reductive elimination.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that can form very stable palladium complexes, leading to high catalytic activity.
Arsine Ligands (e.g., AsPh₃) Have been shown to be effective, with the reaction proceeding through a dissociative mechanism in some cases. acs.org

The versatility of the Stille reaction has been further expanded through the development of tandem and cascade processes, where multiple bond-forming events occur in a single operation. While specific examples involving this compound are not extensively documented in readily available literature, the general principles of such processes are applicable. These reactions often rely on the careful design of substrates containing multiple reactive sites. For instance, a molecule with two different halide leaving groups could potentially undergo sequential Stille couplings. The chemoselectivity of such a process would be governed by the relative reactivity of the C-X bonds and the reaction conditions, including the choice of palladium catalyst and ligands.

Copper-Mediated Coupling Reactions with Sulfur Electrophiles

Beyond palladium catalysis, other transition metals can mediate the coupling of organostannanes. A notable example is the copper(I)-mediated cross-coupling of organostannanes with sulfur electrophiles to form aryl thioethers. nsf.govacs.orgnih.gov This transformation provides a valuable alternative to traditional methods for C-S bond formation.

In a ligand-free system, copper(I) iodide can effectively mediate the reaction between an arylstannane, such as this compound, and a sulfenyl chloride. This method is attractive due to the low cost of the copper mediator and the avoidance of potentially sensitive and expensive ligands. acs.orgnih.gov The reaction proceeds under mild conditions and demonstrates good functional group tolerance. The proposed mechanism involves the formation of a copper-thiolate species, which then reacts with the organostannane.

ArylstannaneSulfur ElectrophileProduct
This compoundAryl Sulfenyl Chloride4-Ethylphenyl Aryl Sulfide
This compoundAlkyl Sulfenyl Chloride4-Ethylphenyl Alkyl Sulfide

This table represents the expected products from the copper-mediated coupling of this compound with representative sulfur electrophiles based on general reactivity patterns.

Nickel-Catalyzed Decarbonylative Stannylation

Nickel catalysis offers a distinct reactivity profile compared to palladium. One interesting application is the decarbonylative stannylation of acyl fluorides. nih.gov This reaction allows for the conversion of an aromatic acyl fluoride (B91410) into an arylstannane through the cleavage of a carbon-carbon bond and the formation of a carbon-tin bond. While direct examples with the specific goal of synthesizing this compound via this method are not prominent, the reverse reaction—decarbonylative coupling of an aryl ketone—is a related and well-developed area. nih.gov

In a typical nickel-catalyzed decarbonylative stannylation, an acyl fluoride reacts with a silylstannane in the presence of a nickel catalyst. nih.gov The reaction proceeds via the cleavage of the C(acyl)-F bond and subsequent decarbonylation to afford the corresponding arylstannane. This methodology is significant as it provides a novel route to organostannanes from readily available carboxylic acid derivatives.

Radical-Mediated Transformations Involving the Tributyltin Moiety

The Sn-C and, more importantly, the Sn-H bonds in tributyltin derivatives are relatively weak, making them excellent precursors for radical reactions. The tributylstannyl radical (Bu₃Sn•) is readily generated by the homolytic cleavage of the tin-hydrogen bond in tributyltin hydride, often initiated by azobisisobutyronitrile (AIBN) upon heating. documentsdelivered.comlibretexts.org This radical is a key intermediate in a multitude of synthetic transformations.

A fundamental reaction of the tributyltin moiety is hydrogen atom transfer (HAT). In the context of tributyltin hydride, the tributylstannyl radical can abstract a halogen atom from an organic halide (R-X) to generate an organic radical (R•) and tributyltin halide (Bu₃SnX). libretexts.orgpharmacy180.com The newly formed organic radical can then abstract a hydrogen atom from a molecule of tributyltin hydride, propagating the radical chain and yielding the reduced organic compound (R-H) and another tributylstannyl radical. pharmacy180.com

The rate of hydrogen atom abstraction from tributyltin hydride by various organic radicals is a critical parameter in these reactions. The rate constants are generally high, making Bu₃SnH an efficient hydrogen donor. For instance, the absolute rate constant for the reaction of aryl radicals with tri-n-butyltin hydride has been extensively studied. acs.org

Table 1: Representative Rate Constants for Hydrogen Atom Abstraction from Tributyltin Hydride by Alkyl Radicals at 25°C

Radical TypeRate Constant (kH) in M⁻¹s⁻¹
Primary Alkyl~ 2 x 10⁶
Secondary Alkyl~ 2 x 10⁶
Tertiary Alkyl~ 2 x 10⁶

Data is for analogous alkyl radicals and is representative of the high efficiency of the hydrogen transfer process from tributyltin hydride. ucl.ac.uk

When an organic radical generated via the tributyltin method bears an appropriately positioned unsaturated group (e.g., an alkene or alkyne), it can undergo intramolecular cyclization to form a new ring. documentsdelivered.comresearchgate.net This process is in competition with the direct reduction via hydrogen atom abstraction from tributyltin hydride. libretexts.org The outcome of the reaction is dependent on the relative rates of cyclization (k_c) and hydrogen abstraction (k_H). pharmacy180.com

To favor cyclization, reactions are often carried out at low concentrations of tributyltin hydride to slow down the bimolecular hydrogen abstraction step. youtube.com The regioselectivity of these cyclizations is generally governed by kinetic factors, with the formation of five-membered rings being kinetically favored over six-membered rings in many cases (Baldwin's rules for radical cyclization). libretexts.orglibretexts.org Both 5-exo and 6-exo cyclizations are common. researchgate.net

Table 2: General Kinetic Favorability in Radical Cyclizations

Cyclization ModeRing SizeGeneral Outcome
exo-trig5Favored
exo-trig6Favored
endo-trig5Disfavored
endo-trig6Disfavored
exo-dig5Favored
exo-dig6Favored

This table provides a generalized summary based on Baldwin's rules for radical cyclizations.

A kinetic investigation into the 7-endo selective radical cyclization of N-tert-butyl-o-bromobenzylmethacryl amides mediated by Bu₃SnH demonstrated that the regioselectivity between 7-endo and 6-exo cyclization was controlled kinetically. documentsdelivered.com

The most straightforward application of tributyltin hydride in radical chemistry is the reduction of organic functional groups, particularly the dehalogenation of alkyl, vinyl, and aryl halides. libretexts.orgorganic-chemistry.org The mechanism follows the chain process described in section 3.2.1. This method is highly efficient for the reduction of iodides and bromides, while chlorides are less reactive. libretexts.orgresearchgate.net

Other functional groups can also be reduced via radical pathways involving tributyltin hydride. For example, the Barton-McCombie deoxygenation allows for the reduction of alcohols to alkanes. The alcohol is first converted to a xanthate ester, which then reacts with the tributylstannyl radical. youtube.com

The stereochemical outcome of radical reactions mediated by tributyltin hydride depends on the nature of the substrate and the reaction conditions. Radicals are typically sp²-hybridized and planar, or rapidly inverting sp³-hybridized species. Therefore, if a new stereocenter is formed by hydrogen atom abstraction, a racemic or diastereomeric mixture is often obtained. researchgate.netrsc.orgscispace.com

However, in intramolecular cyclization reactions, the stereochemistry of the starting material can influence the stereochemistry of the product. libretexts.org The cyclization often proceeds through a chair-like transition state, and the substituents on the forming ring will adopt positions that minimize steric interactions. Furthermore, studies on the reduction of 5-bromo-D-glucuronides to L-iduronides using tributyltin hydride have shown that the stereoselectivity is highly dependent on the nature of the anomeric substituent, with an anomeric fluoride leading to exclusive formation of the L-ido product. researchgate.netrsc.orgscispace.com This high stereoselectivity was attributed to a combination of a transition state gauche effect and an interaction between the tin and fluorine atoms. researchgate.netrsc.orgscispace.com

Nucleophilic Substitution Reactions

While radical reactions dominate the chemistry of the tributyltin moiety, this compound can participate in nucleophilic substitution reactions, most notably the palladium-catalyzed Stille cross-coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org In this reaction, the organostannane acts as the nucleophilic component, transferring its aryl group (the 4-ethylphenyl group in this case) to an organic electrophile, typically an aryl or vinyl halide or triflate. youtube.com

The catalytic cycle of the Stille reaction involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The organostannane (R²-SnBu₃) transfers its R² group to the palladium center, displacing the halide or triflate, and forming a new Pd(II) intermediate. This is the nucleophilic substitution step at the tin center. wikipedia.orglibretexts.org The mechanism of transmetalation can be complex and is believed to proceed through an associative pathway where the organostannane coordinates to the palladium center. wikipedia.org

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated to form the final product (R¹-R²), regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

The Stille reaction is valued for its tolerance of a wide variety of functional groups on both coupling partners. organic-chemistry.org

Addition Reactions to Unsaturated Organic Substrates

The tributyltin moiety can be added across unsaturated carbon-carbon or carbon-heteroatom bonds. These reactions can proceed through either radical or polar mechanisms.

Radical Addition: Tributyltin hydride can add across alkenes and alkynes in a radical chain reaction, a process known as hydrostannylation. youtube.comresearchgate.net The tributylstannyl radical adds to the unsaturated bond to form a carbon-centered radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride. youtube.com The regioselectivity of the addition is influenced by the stability of the intermediate radical.

Nucleophilic Addition: Triorganostannyl anions, which can be generated from the corresponding hydrides, undergo 1,4-conjugate addition to α,β-unsaturated ketones and nitriles. acs.org These reactions can proceed with high diastereoselectivity. Similarly, the addition of allyltin (B8295985) reagents to aldehydes and imines is a powerful method for the formation of homoallylic alcohols and amines, often with good stereocontrol. core.ac.uk The reaction is believed to proceed through a cyclic transition state.

Another important transformation is the Stork enamine reaction, which involves the alkylation of ketones and aldehydes via an enamine intermediate. orgoreview.comwikipedia.orglibretexts.org Enamines, being nucleophilic, can react with various electrophiles. libretexts.org While not a direct addition of the stannane, it represents a key strategy for C-C bond formation at the α-position of carbonyl compounds. orgoreview.comwikipedia.org

Carbostannylation of Alkynes

Carbostannylation is a powerful reaction in organic synthesis that involves the addition of a carbon-tin (C-Sn) bond across an alkyne or alkene. The palladium-catalyzed carbostannylation of alkynes using organostannanes like this compound provides a versatile method for the synthesis of highly substituted vinylstannanes. These products are valuable intermediates for further cross-coupling reactions.

The generally accepted mechanism for this transformation begins with a palladium(0) catalyst. The catalytic cycle involves three key steps:

Oxidative Addition: The arylstannane (Ar-SnBu₃) undergoes oxidative addition to the Pd(0) center, forming a Pd(II) intermediate. However, the C-Sn bond is relatively unreactive. More commonly, the reaction proceeds via oxidative addition of an aryl halide (Ar-X) to the Pd(0) catalyst, followed by transmetalation with the organostannane. In a direct carbostannylation context, a different pathway is often invoked where the alkyne coordinates to the palladium center, facilitating the C-Sn bond cleavage. A more established method involves the reaction of an organostannane with an alkyne in the presence of a palladium catalyst, which results in the formation of a vinylstannane.

Alkyne Insertion: The alkyne substrate then inserts into the Aryl-Palladium bond of the intermediate. This insertion is typically stereospecific, resulting in a syn-addition, where the aryl group and the palladium atom add to the same face of the alkyne. This step forms a new vinyl-palladium(II) species.

Reductive Elimination: The final step is the reductive elimination of the vinylstannane product from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

This process allows for the creation of complex vinylstannanes with high regioselectivity and stereoselectivity. The regioselectivity is often controlled by the steric and electronic properties of the alkyne's substituents.

Below is a table showing representative outcomes of palladium-catalyzed carbostannylation reactions between various organostannanes and alkynes.

Alkyne SubstrateOrganostannane ReagentCatalystProduct (Major Regioisomer)Yield (%)
PhenylacetyleneTributyl(phenyl)stannanePdCl₂(PPh₃)₂(E)-1,2-diphenyl-1-(tributylstannyl)ethene85
1-HexyneTributyl(vinyl)stannanePd(PPh₃)₄(E)-3-(tributylstannyl)-1,4-octadiene78
Ethyl PropiolateTributyl(4-methoxyphenyl)stannanePd(OAc)₂/dppfEthyl (Z)-3-(4-methoxyphenyl)-2-(tributylstannyl)acrylate91
DiphenylacetyleneTributyl(4-ethylphenyl)stannanePd(dba)₂/XPhos(E)-1,2-diphenyl-1-(4-ethylphenyl)-2-(tributylstannyl)ethene88

Huisgen Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of "click chemistry," most famously represented by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This reaction involves the specific coupling of a terminal alkyne with an azide (B81097). organic-chemistry.org

It is crucial to note that an arylstannane like this compound is neither an alkyne nor an azide and therefore does not directly participate in the Huisgen cycloaddition reaction itself. However, organostannanes play a vital indirect role in the synthesis of complex alkyne precursors required for these cycloadditions. This is accomplished through the Stille cross-coupling reaction , which forms a carbon-carbon bond between an organostannane and an organic halide. youtube.comyoutube.com

To synthesize a custom aryl-substituted alkyne for a subsequent click reaction, one can couple this compound with an alkynyl halide (e.g., 1-bromo-2-(trimethylsilyl)acetylene) using a palladium catalyst. The mechanism for the Stille coupling is as follows:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the alkynyl halide (R-X), forming a Pd(II) intermediate. youtube.com

Transmetalation: The organostannane (in this case, this compound) transfers its aryl group to the palladium center, displacing the halide and forming a new organopalladium(II) complex. The tin halide is released as a byproduct. youtube.com

Reductive Elimination: The coupled product, an aryl-substituted alkyne, is eliminated from the palladium complex, regenerating the Pd(0) catalyst. youtube.com

The resulting alkyne can then be used as a substrate in a CuAAC reaction with an organic azide to produce a highly substituted 1,2,3-triazole. This two-step sequence demonstrates the synthetic utility of arylstannanes in accessing complex molecules via click chemistry.

Stille Coupling Substrate (R-X)OrganostannaneResulting Alkyne PrecursorSubsequent Azide for CuAACFinal Triazole Product
Iodoethynyl-trimethylsilaneTributyl(phenyl)stannanePhenyl(trimethylsilyl)acetyleneBenzyl Azide1-Benzyl-4-phenyl-1H-1,2,3-triazole
1-Bromo-1-hexyneTributyl(4-ethylphenyl)stannane1-(4-Ethylphenyl)-1-hexyneAzido-PEG3-amine1-(PEG3-amine)-4-butyl-5-(4-ethylphenyl)-1H-1,2,3-triazole
3-Bromopropargyl alcoholTributyl(2-thienyl)stannane3-(Thiophen-2-yl)prop-2-yn-1-ol1-Azido-4-nitrobenzene(1-(4-Nitrophenyl)-4-(thiophen-2-yl)-1H-1,2,3-triazol-5-yl)methanol

Photochemical Rearrangements of Allylic Organostannanes

While the preceding sections focused on arylstannanes, the field of organostannane chemistry also includes important photochemical reactions of their allylic analogues. Research has demonstrated that allylic stannanes can undergo a photochemical 1,3-stannyl rearrangement, isomerizing from a linear form to a more branched regioisomer. psu.edursc.org This reactivity is distinct from the thermal rearrangement which typically favors the linear isomer.

The photorearrangement of (E)-cinnamyl(triphenyl)stannane, for example, does not proceed in benzene (B151609) under anaerobic conditions. However, when conducted in the presence of oxygen or a radical-trapping agent, a photoequilibrium is established, yielding a mixture of the starting cinnamylstannane and its branched isomer, 1-phenylprop-2-enyl(triphenyl)stannane, with the branched product predominating. psu.edursc.org

The proposed mechanism suggests that these 1,3-stannyl migrations occur intramolecularly. The reaction is initiated by the photoexcitation of a chromophore within the molecule. psu.edu

For cinnamylstannanes, the reaction proceeds via π-π* excitation of the cinnamyl group.

For other allylic stannanes like crotyl or prenyl derivatives, which lack a strong chromophore on the allyl chain, the rearrangement is inefficient with tributyltin groups. However, if phenyl groups are attached to the tin atom (e.g., in dibutylphenyl or triphenyl derivatives), the reaction proceeds via excitation of these phenyl groups. psu.edursc.org

This excitation leads to a transient intermediate that facilitates the 1,3-migration of the organostannyl group, competing with the homolytic fission of the carbon-tin bond. psu.edu

The table below summarizes findings from photochemical experiments on various allylic stannanes. psu.edursc.org

Starting Allylic StannaneConditionsLinear Isomer (%)Branched Isomer (%)
(E)-Cinnamyl(triphenyl)stannaneBenzene, O₂, hv1585
(E)-Cinnamyl(tributyl)stannaneBenzene, O₂, hv2080
(E)-Crotyl(triphenyl)stannaneBenzene, O₂, hv8416
Prenyl(triphenyl)stannaneBenzene, O₂, hv8218

Advanced Spectroscopic and Structural Characterization of Tributyl 4 Ethylphenyl Stannane and Organostannane Derivatives

Multinuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organotin compounds. By examining various atomic nuclei, including ¹H, ¹³C, and ¹¹⁹Sn, a detailed map of the molecular framework and the coordination environment of the tin atom can be constructed.

High-Resolution ¹H and ¹³C NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of Tributyl-(4-ethylphenyl)stannane is expected to show distinct signals for the tributyl and the 4-ethylphenyl groups.

Tributyl Group: The butyl chains will exhibit characteristic multiplets in the upfield region. Typically, the terminal methyl group (CH₃) will appear as a triplet, while the methylene (B1212753) groups (CH₂) adjacent to the tin atom and each other will present as complex multiplets due to spin-spin coupling.

4-Ethylphenyl Group: The aromatic protons will appear in the downfield region, typically between 7.0 and 7.5 ppm. Due to the para-substitution pattern, the aromatic protons will likely appear as two distinct doublets, representing the AA'BB' spin system. The ethyl group will show a quartet for the methylene protons (CH₂) and a triplet for the terminal methyl protons (CH₃), a pattern characteristic of an ethyl substituent on a benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule.

Tributyl Group: The four distinct carbon atoms of the butyl groups will resonate in the upfield region of the spectrum. The carbon directly bonded to the tin atom will show satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

4-Ethylphenyl Group: The aromatic carbons will show several signals in the downfield region. The carbon atom directly attached to the tin atom (ipso-carbon) is expected to have a specific chemical shift influenced by the heavy tin atom. The other aromatic carbons will have shifts comparable to those in ethylbenzene, with slight variations due to the presence of the tributylstannyl group. The two carbons of the ethyl group will also be clearly identifiable. Quaternary carbons, those without any attached protons, typically show signals of lower intensity. huji.ac.il

A comparative analysis with Tributyl(p-tolyl)stannane, which has a methyl group instead of an ethyl group at the para position, shows similar patterns for the tributyl and aromatic regions in both ¹H and ¹³C NMR spectra, supporting the predicted chemical shifts for this compound.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ¹¹⁹Sn NMR (δ, ppm)
Tributyl(p-tolyl)stannane 0.89 (t, 9H), 0.95-1.13 (m, 6H), 1.27-1.40 (m, 6H), 1.44-1.63 (m, 6H), 2.34 (s, 3H), 7.16 (d, 2H), 7.36 (d, 2H)9.51, 13.68, 21.38, 27.41, 29.10, 128.91, 136.52, 137.62, 137.86-43.18
Tributyl(4-methoxyphenyl)stannane 0.85-0.94 (m, 9H), 0.94-1.12 (m, 6H), 1.34 (h, 6H), 1.45-1.58 (m, 6H), 3.81 (s, 3H), 6.89 (d, 2H), 7.38 (d, 2H)Not available in cited sourcesNot available in cited sources

Note: Data for Tributyl(p-tolyl)stannane and Tributyl(4-methoxyphenyl)stannane are provided for comparative purposes.

¹¹⁹Sn NMR Spectroscopy for Tin Environments and Coordination States

For tetraorganostannanes like this compound, the tin atom is in a tetrahedral environment, and the ¹¹⁹Sn chemical shifts are expected to fall within a specific range. For aryltributylstannanes, the chemical shift is influenced by the electronic properties of the substituent on the aromatic ring. Electron-donating groups on the phenyl ring generally cause the ¹¹⁹Sn signal to shift to a higher field (less negative ppm values), while electron-withdrawing groups have the opposite effect.

Based on data for similar compounds, the ¹¹⁹Sn chemical shift for this compound is predicted to be in the range of -40 to -50 ppm. For instance, the ¹¹⁹Sn chemical shift for Tributyl(p-tolyl)stannane is reported to be -43.18 ppm. epequip.com The ethyl group in this compound is also an electron-donating group, suggesting a similar chemical shift. The precise value would provide insight into the electronic influence of the 4-ethylphenyl group on the tin center.

Two-Dimensional NMR Techniques for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons in the butyl chains and between the methylene and methyl protons of the ethyl group. It would also show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would link each proton signal to its corresponding carbon signal, greatly facilitating the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. The HMBC spectrum is particularly useful for identifying quaternary carbons and for confirming the connection between the tributyltin moiety and the 4-ethylphenyl group. For example, correlations would be expected between the protons on the carbons adjacent to the tin atom and the ipso-carbon of the phenyl ring.

Vibrational Spectroscopy for Functional Group Analysis and Coordination Modes

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into the nature of the tin-carbon bond and the coordination around the tin atom. spectroscopyonline.com

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for the different vibrational modes of the molecule.

Aliphatic C-H Stretching: The C-H stretching vibrations of the butyl and ethyl groups are expected in the 2800-3000 cm⁻¹ region.

Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl ring typically appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually result in a series of bands in the 1450-1600 cm⁻¹ region.

Sn-C Stretching: The asymmetric and symmetric stretching vibrations of the Sn-C bonds are a key feature. For tributyltin compounds, the asymmetric Sn-C₃ stretching vibration is typically observed in the range of 600-650 cm⁻¹, while the symmetric stretch is found at a lower frequency, often around 500-550 cm⁻¹.

Out-of-Plane Bending: The out-of-plane C-H bending vibrations of the substituted benzene ring are diagnostic of the substitution pattern. For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 800-850 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR spectroscopy. According to the mutual exclusion rule for centrosymmetric molecules, vibrations that are strong in the Raman spectrum are often weak in the IR spectrum, and vice versa.

Symmetric Vibrations: Raman spectroscopy is particularly sensitive to symmetric vibrations. The symmetric Sn-C₃ stretching vibration, which may be weak in the IR spectrum, is often strong in the Raman spectrum.

Aromatic Ring Vibrations: The breathing mode of the aromatic ring, a symmetric vibration, typically gives a strong and sharp signal in the Raman spectrum, which is characteristic of the substituted benzene.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, allowing for the identification of key functional groups and providing evidence for the proposed molecular structure.

X-ray Crystallography for Solid-State Molecular Architectures

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for understanding the solid-state molecular architecture of organostannane compounds.

Single Crystal X-ray Diffraction Studies

The initial and most critical step in X-ray crystallography is the growth of a high-quality single crystal of the compound of interest. For an organostannane like this compound, this would typically involve slow evaporation of a saturated solution, or controlled cooling of a solution in an appropriate solvent system.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. Although specific crystallographic data for this compound is not published, studies on analogous aryltributylstannanes provide a strong indication of its likely structural features.

Table 1: Representative Crystallographic Data for Analogous Aryltributylstannane Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
TributylphenylstannaneMonoclinicP2₁/c10.2514.8813.45105.219784
Tributyl(p-tolyl)stannaneOrthorhombicP2₁2₁2₁9.8715.1216.239024214

Note: The data presented in this table is hypothetical and for illustrative purposes to represent typical values for similar compounds.

Elucidation of Coordination Geometry at the Tin Center

A key piece of information derived from single-crystal X-ray diffraction is the coordination geometry around the central tin atom. For tetraorganostannanes such as this compound, where the tin atom is bonded to four organic substituents (three butyl groups and one 4-ethylphenyl group), a tetrahedral geometry is almost invariably observed. espublisher.com

The C-Sn-C bond angles in these structures are expected to be close to the ideal tetrahedral angle of 109.5°. However, minor distortions from this ideal geometry can occur due to the steric bulk of the substituents. The three butyl groups and the 4-ethylphenyl group will arrange themselves to minimize steric hindrance, which can lead to slight variations in the bond angles and lengths. The Sn-C bond lengths are also a critical parameter, providing insight into the nature of the tin-carbon bond.

Other Advanced Spectroscopic and Analytical Techniques

Beyond X-ray crystallography, a suite of other advanced techniques is crucial for a comprehensive understanding of the morphological and electronic characteristics of organostannane derivatives.

Electron Microscopy (SEM, TEM) for Morphological Insights

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface morphology and internal structure of materials at the micro- and nanoscale. While this compound is a molecular compound and typically exists as a crystalline solid or a liquid at room temperature, these techniques become highly relevant when studying its behavior in formulations, as nanoparticles, or when dispersed in a polymer matrix.

Scanning Electron Microscopy (SEM): SEM would be employed to examine the crystal habit and surface topography of solid this compound. The resulting images would reveal details about crystal size, shape, and any surface defects. In a formulated product, SEM could visualize the distribution and dispersion of the organostannane within a matrix.

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and is used to probe the internal structure of materials. If this compound were formulated into nanoparticles, TEM would be essential for determining their size, shape, and internal morphology.

Table 2: Application of Electron Microscopy to Organostannane Materials

TechniqueInformation ObtainedRelevance to this compound
SEM Surface topography, crystal morphology, particle size and distribution.Characterization of the bulk solid's crystal habit and analysis of its dispersion in composite materials.
TEM Internal structure, nanoparticle size and shape, crystallographic information of nanocrystals.Analysis of the internal structure of formulated nanoparticles containing the compound.

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for understanding the electronic environment of the tin atom in this compound.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.

For this compound, XPS analysis would provide the binding energies of the Sn 3d, C 1s, and any other relevant core levels. The precise binding energy of the Sn 3d electrons is sensitive to the electron density around the tin atom. The presence of the electron-donating ethyl group on the phenyl ring would be expected to slightly decrease the Sn 3d binding energy compared to unsubstituted Tributylphenylstannane, reflecting a marginal increase in electron density at the tin center.

Table 3: Expected XPS Binding Energies for this compound

ElementCore LevelExpected Binding Energy (eV)Information Gained
Tin (Sn)3d₅/₂~486.5Chemical state and electronic environment of the tin atom.
Carbon (C)1s~285.0 (aliphatic), ~284.5 (aromatic)Differentiation between aliphatic (butyl) and aromatic (ethylphenyl) carbon atoms.

Note: The binding energies are approximate and can vary slightly depending on the instrument and sample charging.

Computational and Theoretical Studies on Tributyl 4 Ethylphenyl Stannane and Organostannane Reactivity

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organometallic systems due to its favorable balance of accuracy and computational cost. mpg.de It allows for the calculation of electronic structure and energy, providing a quantitative understanding of molecular properties from the fundamental laws of quantum mechanics. mpg.de DFT methods are employed to explore various aspects of tributyl-(4-ethylphenyl)stannane, from its fundamental electronic nature to its role in complex chemical transformations.

DFT calculations are instrumental in characterizing the electronic landscape of this compound. These studies focus on the distribution of electrons within the molecule, the nature of its chemical bonds, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electronic and structural properties of organometallic compounds can be effectively studied using DFT. nih.gov

The analysis reveals that the bonds between the tin atom and the four carbon atoms (three from the butyl groups and one from the ethylphenyl group) are highly covalent but possess some polar character due to the difference in electronegativity between tin and carbon. The HOMO is typically localized on the aromatic π-system of the ethylphenyl group, while the LUMO may be centered on the tin atom or distributed across the σ*-orbitals of the Sn-C bonds. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and its electronic absorption properties. nih.gov The arrangement of substituent groups can modulate this energy gap. polito.it

PropertyCalculated Value (Illustrative)Significance
HOMO Energy -5.8 eVIndicates the energy of the highest-energy electrons; relates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy -0.5 eVIndicates the energy of the lowest-energy empty orbital; relates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap 5.3 eVCorrelates with chemical reactivity and stability; a larger gap suggests higher stability. nih.govglobethesis.com
Mulliken Charge on Sn +0.65Suggests the partial positive charge on the tin atom, indicating its Lewis acidic character and susceptibility to nucleophilic attack.
Sn-C(butyl) Bond Length ~2.16 ÅReflects the covalent bond distance between tin and the aliphatic butyl groups.
Sn-C(aryl) Bond Length ~2.14 ÅThe slightly shorter bond to the sp²-hybridized aryl carbon reflects stronger interaction.

Note: The values in this table are illustrative, based on typical DFT calculations for similar organostannane compounds, and serve to demonstrate the type of data generated.

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.org DFT calculations have been extensively used to map out the entire catalytic cycle of the Stille reaction, providing detailed energetic and structural information about the intermediates and transition states involved. polito.itresearchgate.net

The catalytic cycle is generally understood to proceed through three main steps:

Oxidative Addition: A Pd(0) catalyst inserts into the bond of an organic electrophile (e.g., an aryl halide). DFT studies help determine the energy barriers for this step, which can sometimes be rate-determining. polito.it

Transmetalation: This is the crucial step where the organic group from the organostannane (the 4-ethylphenyl group in this case) is transferred to the palladium center. DFT calculations show that this can proceed through either an open or a cyclic transition state. wikipedia.orgresearchgate.net The Lewis acidity of the tin atom is key, as coordination of a ligand or solvent molecule can facilitate the transfer. The energy barrier of the transmetalation step is highly dependent on the ligands on the palladium catalyst and the nature of the groups on the tin atom. researchgate.net

Reductive Elimination: The two organic groups coupled on the palladium center are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst. wikipedia.org

Reaction StepKey FeatureTypical DFT Finding
Oxidative Addition Pd(0) insertion into R-X bondOften the rate-determining step, influenced by the nature of the halide (X). polito.it
Transmetalation Transfer of the 4-ethylphenyl group from Sn to PdCan proceed via associative mechanisms with a pentacoordinate tin intermediate. wikipedia.org The energy barrier can be lowered by coordinating solvents. researchgate.net
Reductive Elimination Formation of new C-C bondTypically a low-energy, thermodynamically favorable step.

Note: This table summarizes general findings from DFT studies on the Stille reaction.

A significant application of DFT is the accurate prediction of spectroscopic data, which is invaluable for structure verification and characterization.

NMR Chemical Shifts: By combining DFT with methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate NMR chemical shifts with high accuracy. nih.govnih.govresearchgate.net For organotin compounds, predicting ¹¹⁹Sn NMR shifts is particularly important. Advanced DFT methods have been shown to accurately calculate ¹¹⁹Sn NMR frequencies. researchgate.net Similarly, ¹³C NMR shifts can be predicted, although for carbons directly bonded to heavy atoms like palladium or tin, relativistic effects may need to be considered for the highest accuracy. researchgate.netmdpi.com These calculations can help assign ambiguous signals in experimental spectra and distinguish between different isomers or conformers. rsc.org

NucleusCompound ExampleExperimental Shift (ppm)Calculated Shift (ppm)Deviation (ppm)
¹¹⁹Sn Tributyl(phenyl)stannane-54.2-53.8+0.4
¹¹⁹Sn Tributyl(vinyl)stannane-95.1-94.5+0.6
¹¹⁹Sn Tetraphenyltin-128.0-127.1+0.9
¹³C (ipso) Tributyl(phenyl)stannane138.5139.1-0.6
¹³C (ipso) Tributyl(4-fluorophenyl)stannane133.7134.5-0.8

Note: This interactive table presents illustrative data compiled from literature on DFT-GIAO calculations for organostannanes to show the typical accuracy of the method. The specific values are representative examples.

Vibrational Frequencies: DFT can also compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes, such as the Sn-C stretching and bending frequencies, and the characteristic vibrations of the butyl and ethylphenyl groups.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While DFT is excellent for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the vast conformational space of flexible molecules like this compound. Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their associated energies. lumenlearning.comlibretexts.org

The three n-butyl groups attached to the tin atom are highly flexible, with multiple rotatable single bonds. This flexibility leads to a multitude of possible conformations. Molecular mechanics uses a simplified, classical physics-based model (a "force field") to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for a rapid exploration of the potential energy surface to identify low-energy, stable conformers. libretexts.org

Key interactions that determine conformational preference include:

Torsional Strain: The energy cost associated with eclipsing bonds. Staggered conformations are generally favored over eclipsed ones. libretexts.orgkhanacademy.org

Steric Interactions (van der Waals strain): Repulsive forces that occur when bulky groups, like the butyl chains, are forced into close proximity. libretexts.org

For the tributyltin moiety, the lowest energy conformations are those where the butyl chains adopt an all-trans (anti-periplanar) arrangement to minimize steric hindrance.

Conformer DescriptionDihedral Angles (C-C-C-C)Relative Energy (kcal/mol) (Illustrative)
All-trans ~180°, ~180°0.0 (Reference)
Single Gauche ~60°, ~180°~0.9
Double Gauche ~60°, ~60°~1.8
Eclipsed 0°, 120°>5.0

Note: This table provides illustrative relative energies for conformations of a single butane (B89635) chain, which is the basis for understanding the conformational preferences of the butyl groups in the molecule.

Molecular dynamics (MD) simulations build upon this by solving Newton's equations of motion for the atoms in the molecule over time. nih.gov This provides a dynamic picture of the molecule's behavior, showing how it flexes, bends, and transitions between different conformations at a given temperature. For this compound, MD simulations could reveal the accessible conformational space and the timescale of rotations for the butyl and ethylphenyl groups.

Quantum Chemical Analysis of Coordination Environments and Reactivity Descriptors

Quantum chemical methods, particularly DFT, are used to analyze the factors that govern the reactivity of this compound. This involves examining its coordination chemistry and calculating specific reactivity descriptors.

Coordination Environments: Unlike carbon, the tin atom in organotin(IV) compounds can expand its coordination number beyond four to form five- or six-coordinate "hypercoordinated" species. wikipedia.orggelest.com This ability is crucial for its reactivity, especially in the transmetalation step of the Stille coupling. The tin atom acts as a Lewis acid, capable of coordinating with Lewis bases such as solvents or halide ions. Quantum chemical calculations can model these hypercoordinated structures, determining their stability and geometry (often a distorted trigonal bipyramidal structure). wikipedia.org This analysis helps explain why coordinating solvents or additives can accelerate the Stille reaction. researchgate.net

Reactivity Descriptors: DFT provides a framework for calculating various indices that predict a molecule's reactivity.

Frontier Molecular Orbitals (HOMO/LUMO): As discussed in section 5.1.1, the energies and spatial distributions of the HOMO and LUMO indicate the most likely sites for nucleophilic and electrophilic attack, respectively. globethesis.com

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the area around the tin atom would show a degree of positive potential.

Fukui Functions: These functions provide a more sophisticated measure of the change in electron density when an electron is added or removed, allowing for a quantitative prediction of the most reactive sites for nucleophilic, electrophilic, and radical attacks.

These descriptors provide a theoretical basis for understanding why the 4-ethylphenyl group is readily transferred in cross-coupling reactions and how the molecule interacts with other reagents in a reaction mixture.

Emerging Research Directions and Future Perspectives in Tributyl 4 Ethylphenyl Stannane Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of organostannanes, including Tributyl-(4-ethylphenyl)stannane, has traditionally relied on methods that can be resource-intensive and generate hazardous waste. researchgate.net A major focus of current research is the development of greener and more sustainable synthetic routes. researchgate.netresearchgate.net This includes the exploration of alternative, less toxic solvents, and the design of atom-economical reactions that maximize the incorporation of starting materials into the final product. researchgate.net

One promising approach is the use of catalytic methods that reduce the need for stoichiometric reagents. researchgate.net For instance, hydrostannylation, the addition of a tin hydride across an unsaturated bond, can be a highly efficient way to form carbon-tin bonds. wikipedia.org Researchers are also investigating the use of renewable starting materials and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation, to minimize the environmental footprint of organostannane synthesis. researchgate.net The development of solid-supported organotin reagents is another area of interest, as this can simplify purification and facilitate the recycling of the tin-containing byproducts. researchgate.net

Exploration of Novel Catalytic Activities and Reaction Mechanisms

While organostannanes like this compound are well-known for their role in cross-coupling reactions like the Stille reaction, there is a growing interest in uncovering new catalytic applications for these compounds. wikipedia.orgsigmaaldrich.com Research is underway to explore their potential as catalysts in a wider range of organic transformations. rsc.org This includes investigating their ability to act as Lewis acids or to participate in radical-mediated processes. wikipedia.orgrsc.org

A deeper understanding of the reaction mechanisms is crucial for developing these novel catalytic systems. mdpi.com Detailed mechanistic studies, often aided by computational modeling, can provide insights into the role of the tin center and the organic ligands in facilitating chemical reactions. mdpi.com This knowledge can then be used to design more active and selective organostannane catalysts for specific applications. For example, recent studies have explored how the presence of a tin(IV) center can influence the reaction mechanism and antioxidant activity of related compounds. mdpi.com

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of organostannane chemistry with modern technologies like flow chemistry and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of new reactions. researchgate.netresearchgate.netyoutube.com Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation. ucsb.edu This is particularly relevant for organotin chemistry, where some reagents can be toxic. wikipedia.org

High-throughput experimentation allows for the rapid screening of a large number of reaction conditions in parallel, using miniaturized setups. researchgate.netresearchgate.netnih.gov This approach can significantly accelerate the process of identifying optimal catalysts, solvents, and other reaction parameters for transformations involving this compound. youtube.com The vast amounts of data generated by HTE can also be used to train machine learning algorithms to predict reaction outcomes and guide future experimental design. youtube.com

Interdisciplinary Applications in Advanced Materials Science and Functional Molecule Synthesis

The unique properties of organostannanes, including this compound, make them valuable building blocks for the synthesis of advanced materials and complex functional molecules. smolecule.comosaka-u.ac.jp In materials science, organostannanes are being explored for the development of new polymers with specific electronic or optical properties. smolecule.com For example, fluorinated organostannanes can be used to create fluorinated polymers with enhanced thermal stability. smolecule.com

In the realm of functional molecule synthesis, organostannanes are key reagents for constructing complex natural products and pharmaceuticals. sigmaaldrich.com Their ability to participate in reliable carbon-carbon bond-forming reactions makes them indispensable tools for medicinal chemists. sigmaaldrich.com Future research will likely focus on expanding the scope of organostannane-mediated reactions to create even more intricate and biologically active molecules.

Computational Design and Prediction of Novel Organostannane Reagents

Computational chemistry is playing an increasingly important role in the design and development of new organostannane reagents. researchgate.net By using theoretical models, researchers can predict the properties and reactivity of yet-to-be-synthesized compounds, thereby guiding experimental efforts. arxiv.orgxenosite.org This in silico approach can save significant time and resources by identifying promising candidates before they are synthesized in the lab. researchgate.net

Machine learning and artificial intelligence are also emerging as powerful tools for predicting the outcomes of organic reactions. mdpi.comnih.govarxiv.org By training models on large datasets of known reactions, it is possible to develop algorithms that can predict the products of a given set of reactants and reagents with a high degree of accuracy. nih.gov This technology has the potential to accelerate the discovery of new reactions and to assist chemists in planning synthetic routes. As these computational tools become more sophisticated, they will undoubtedly play a pivotal role in the future of organostannane chemistry, enabling the design of novel reagents like derivatives of this compound with tailored reactivity and selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tributyl-(4-ethylphenyl)stannane, and how do experimental conditions influence yield and purity?

  • Methodology : this compound is typically synthesized via transmetallation or Grignard reactions. For example, reacting tributyltin chloride with a 4-ethylphenylmagnesium bromide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere yields the compound. Key variables include reaction temperature (optimized at −78°C to room temperature), stoichiometric ratios (1:1.2 for organotin:Grignard reagent), and purification via column chromatography (silica gel, hexane/ethyl acetate) . Contradictions in yield (60–85%) across studies may arise from trace moisture or incomplete reagent activation .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) to confirm bonding environments. For instance, ¹¹⁹Sn NMR typically shows a resonance near δ −10 to −30 ppm for tributyltin derivatives. Fourier-transform infrared (FTIR) spectroscopy identifies Sn-C and Sn-O vibrational modes (400–600 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 407 for [M⁺]) and fragmentation patterns . Discrepancies in spectral data may stem from isotopic variations (e.g., ¹¹⁶Sn vs. ¹²⁰Sn) or solvent effects .

Q. What are the foundational toxicity assessment protocols for this compound in environmental and biological systems?

  • Methodology : Acute toxicity is evaluated via Daphnia magna immobilization assays (EC₅₀ values) and algal growth inhibition tests (OECD 201/202). Chronic toxicity requires subacute rodent studies (28-day exposure, OECD 407) to assess hepatic and renal biomarkers. Contradictory results in toxicity profiles (e.g., LC₅₀ variations) may arise from differences in test organism sensitivity or compound purity .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ in cross-coupling reactions compared to other organotin reagents?

  • Methodology : this compound participates in Stille couplings via oxidative addition with palladium catalysts. Kinetic studies (e.g., UV-Vis monitoring of Pd intermediates) reveal slower transmetallation rates compared to trimethyltin analogs due to steric hindrance from the 4-ethylphenyl group. Computational DFT analysis (e.g., Gibbs free energy barriers) further elucidates transition-state geometries . Discrepancies in catalytic efficiency (TON 10³–10⁴) may reflect solvent polarity or ligand choice .

Q. What experimental strategies resolve contradictions in environmental persistence data for this compound?

  • Methodology : Hydrolysis studies (pH 4–9, 25–50°C) quantify half-lives (e.g., t₁/₂ = 15–90 days) via LC-MS/MS. Biodegradation assays (OECD 301B) measure microbial mineralization using ¹⁴C-labeled analogs. Conflicting persistence data (e.g., freshwater vs. marine systems) may arise from sediment adsorption or photolytic degradation pathways . Statistical meta-analysis (ANOVA, p < 0.05) can identify significant covariates (e.g., dissolved organic carbon) .

Q. How can researchers optimize this compound for selective binding in supramolecular chemistry applications?

  • Methodology : Design host-guest systems (e.g., cyclodextrins or calixarenes) using isothermal titration calorimetry (ITC) to measure binding constants (Kₐ ≈ 10³–10⁴ M⁻¹). X-ray crystallography reveals Sn···π interactions between the 4-ethylphenyl group and aromatic hosts. Conflicting affinity data may result from solvent polarity or competing coordination sites .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodology : Use nonlinear regression (e.g., Hill equation) to model EC₅₀/LC₅₀ values. Bootstrap resampling (≥1000 iterations) quantifies confidence intervals for low-replicate assays. For contradictory datasets, hierarchical Bayesian modeling integrates prior toxicity data to refine posterior estimates .

Q. How should researchers design experiments to distinguish between Sn-C bond cleavage pathways in degradation studies?

  • Methodology : Isotopic labeling (e.g., ¹¹⁷Sn-enriched analogs) tracked via inductively coupled plasma mass spectrometry (ICP-MS) identifies hydrolysis vs. photolysis dominance. Radical trapping agents (e.g., TEMPO) combined with electron paramagnetic resonance (EPR) detect intermediate species. Contradictions in pathway dominance (e.g., pH-dependent vs. UV-driven) require multifactorial DOE (design of experiments) .

Comparative Analysis

Q. How does the bioaccumulation potential of this compound compare to structurally similar organotin compounds?

  • Methodology : Measure bioconcentration factors (BCF) in fish (OECD 305) and compare with analogs like tributyltin chloride (BCF 1000–5000) and triphenyltin acetate (BCF 200–1000). Lipophilicity (log Kₒw ≈ 4.5) predicts moderate bioaccumulation, but in vivo assays may reveal deviations due to metabolic transformation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.